molecular formula C7H5BrO2 B1209508 4-Bromo-1,2-(methylenedioxy)benzene CAS No. 2635-13-4

4-Bromo-1,2-(methylenedioxy)benzene

Cat. No.: B1209508
CAS No.: 2635-13-4
M. Wt: 201.02 g/mol
InChI Key: FBOYMIDCHINJKC-UHFFFAOYSA-N
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Description

4-Bromo-1,2-(methylenedioxy)benzene is an organic compound with the molecular formula C7H5BrO2 and a molecular weight of 201.02 g/mol . It is also known by other names such as 5-bromobenzo[d][1,3]dioxole and 3,4-methylenedioxybromobenzene . This compound is characterized by a bromine atom attached to a benzene ring that is fused with a methylenedioxy group, forming a dioxole ring structure.

Mechanism of Action

Target of Action

It is often used as an intermediate in the synthesis of various drugs and agrochemicals .

Mode of Action

One study suggests that it may be involved in a borylation reaction that proceeds via a radical pathway . This implies that the compound might interact with its targets by donating or accepting electrons, leading to changes in the targets’ chemical structure and function.

Biochemical Pathways

It’s known to be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may affect pathways involving carbon–carbon bond formation.

Pharmacokinetics

Its molecular weight is 201017 , which is within the range generally favorable for good bioavailability. The compound is soluble in organic solvents such as ethanol, acetone, and chloroform, but insoluble in water . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given its use as an intermediate in drug synthesis , it’s likely that its effects would largely depend on the specific drug or compound it is used to produce.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-(methylenedioxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-1,2-(methylenedioxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOYMIDCHINJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180953
Record name 5-Bromobenzo-1,3-dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2635-13-4
Record name 5-Bromo-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2635-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromobenzo-1,3-dioxole
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Record name 5-Bromobenzo-1,3-dioxole
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Record name 5-bromobenzo-1,3-dioxole
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Synthesis routes and methods I

Procedure details

A mixture of ceric ammonium nitrate (9.88 g, 18.0 mmol) and lithium bromide (1.5 g, 18.0 mmol) in acetonitrile (20 mL) was stirred for 30 minutes at 25° C. under nitrogen atmosphere. A solution of benzo[1,3]dioxol (2 g, 16 mmol) in acetonitrile (20 mL) was added slowly to it and the mixture was stirred for 4 hours at 25° C. The mixture was then diluted with water (50 mL) and extracted with ethyl acetate (3×50 mL). The organic layers were collected, combined, washed with water (50 mL), dried over anhydrous sodium sulphate, and concentrated under vacuum to give the desired product.
[Compound]
Name
ceric ammonium nitrate
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of benzo[d][1,3]dioxole (6.1 g, 50.00 mmol, 1.00 equiv) and N-bromo-succinamide (NBS) (9.3 g, 52.5 mmol, 1.05 equiv) in CHCl3 (25 mL) in a 100-mL round-bottom flask and allowed to react, with stirring, for 3 hr while the temperature was maintained at reflux. The resulting mixture was concentrated under vacuum and purified via silica gel column (ethyl acetate:petroleum ether (1:20)) giving 9.5 g (90%) of 5-bromobenzo[d][1,3]dioxole as yellow oil.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1,2-(methylenedioxy)benzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-1,2-(methylenedioxy)benzene
Reactant of Route 3
4-Bromo-1,2-(methylenedioxy)benzene
Reactant of Route 4
4-Bromo-1,2-(methylenedioxy)benzene
Reactant of Route 5
4-Bromo-1,2-(methylenedioxy)benzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-1,2-(methylenedioxy)benzene
Customer
Q & A

Q1: What is the most common synthetic route for 4-Bromo-1,2-(methylenedioxy)benzene, and what factors influence its yield?

A1: A highly efficient method for synthesizing this compound involves the bromination of 1,2-(methylenedioxy)benzene using hydrobromic acid. [] This reaction utilizes sulfuric acid as a catalyst and hydrogen peroxide as an oxidant in a methanol and acetic acid solvent system. Optimization studies revealed that reaction temperature, time, and the molar ratio of reactants significantly influence the yield. [] Under optimal conditions, this method provides a remarkable yield of 96%. []

Q2: How is this compound utilized in the synthesis of more complex molecules?

A2: this compound serves as a valuable building block in organic synthesis. For instance, it acts as a coupling partner in palladium-catalyzed domino [l5] cyclization reactions. [] This methodology allows for the efficient construction of novel isoindole derivatives with high regioselectivity. [] One specific example highlights its reaction with (Z)-N-(cyclooct-2-enyl)-N-p-tolylacrylamide, resulting in a 70% yield of the desired isoindole product. []

Q3: Has this compound been used in the synthesis of natural products?

A3: Researchers exploring the total synthesis of Hippeastrine, a natural product, have employed this compound as a starting material. [] The compound is first converted to its corresponding aryllithium reagent via lithium-bromide exchange using n-butyllithium. [] This reactive intermediate then undergoes transmetallation with copper(I) bromide to form an organocuprate nucleophile. This nucleophile is subsequently reacted with tricarbonyl(η5-carboxylic acid methyl ester)iron(1+) hexafluorophosphate(1−) to yield tricarbonyl[η4-1-methyl ester-5-(3',4'-methylenedioxy)phenylcyclohexa-1,3-diene]iron(0). [] This complex represents an intermediate stage in the multi-step synthesis of Hippeastrine. []

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